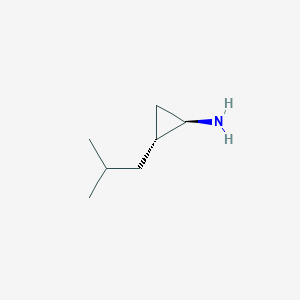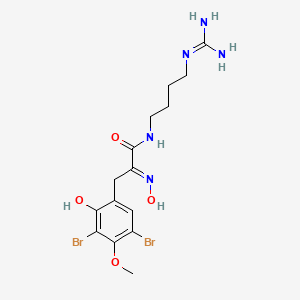
(E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde and 4-guanidinobutylamine.
Formation of Intermediate Compounds: The initial step may involve the formation of intermediate compounds through reactions such as condensation or addition.
Final Coupling Reaction: The final step involves coupling the intermediate compounds under specific reaction conditions, such as the presence of a catalyst or specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反応の分析
Types of Reactions
(E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions can alter the functional groups, such as converting oximes to amines.
Substitution: Halogen atoms (bromine) in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium iodide in acetone, silver nitrate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, useful in biochemical studies.
Protein Binding:
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating specific diseases or conditions.
Industry
Chemical Manufacturing: Use in the synthesis of other complex organic compounds.
Analytical Chemistry: Applications in analytical techniques such as chromatography or spectroscopy.
作用機序
The mechanism of action of (E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites, inhibit enzyme activity, or modulate signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- (E)-3-(3,5-Dibromo-2-hydroxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide
- (E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-aminobutyl)-2-(hydroxyimino)propanamide
Uniqueness
(E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide is unique due to the presence of both guanidino and hydroxyimino functional groups, which may confer specific biological activities and chemical reactivity not observed in similar compounds.
特性
分子式 |
C15H21Br2N5O4 |
|---|---|
分子量 |
495.17 g/mol |
IUPAC名 |
(2E)-N-[4-(diaminomethylideneamino)butyl]-3-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)-2-hydroxyiminopropanamide |
InChI |
InChI=1S/C15H21Br2N5O4/c1-26-13-9(16)6-8(12(23)11(13)17)7-10(22-25)14(24)20-4-2-3-5-21-15(18)19/h6,23,25H,2-5,7H2,1H3,(H,20,24)(H4,18,19,21)/b22-10+ |
InChIキー |
VQVQKWFMTUMXDY-LSHDLFTRSA-N |
異性体SMILES |
COC1=C(C=C(C(=C1Br)O)C/C(=N\O)/C(=O)NCCCCN=C(N)N)Br |
正規SMILES |
COC1=C(C=C(C(=C1Br)O)CC(=NO)C(=O)NCCCCN=C(N)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Methylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352178.png)
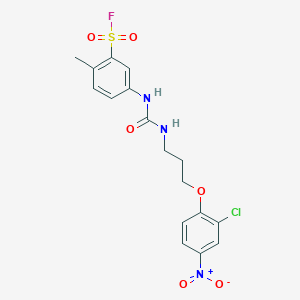
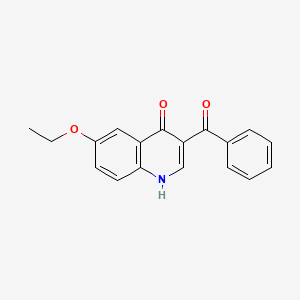
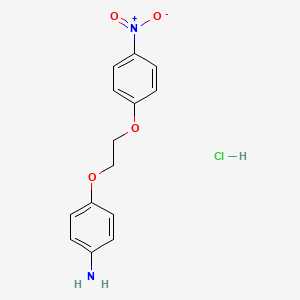
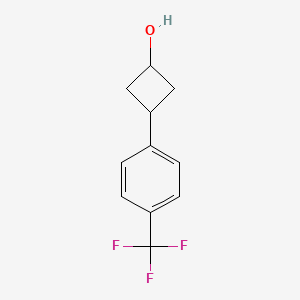
![(2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13352208.png)


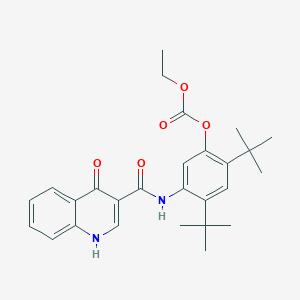
![6-Fluoro-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13352230.png)
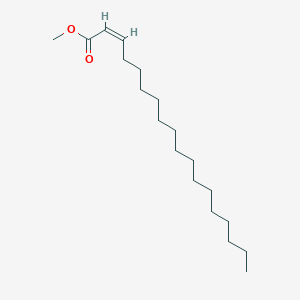
![2-((1R,5S,6S)-6-Cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid](/img/structure/B13352235.png)
